molecular formula C31H30N6O6S5 B1210217 Chetoseminudin A

Chetoseminudin A

Cat. No.: B1210217
M. Wt: 742.9 g/mol
InChI Key: DIUIQJFZKRAGBZ-YWZWRZHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chetoseminudin A is a fungal-derived epipolythiodioxopiperazine (ETP) alkaloid belonging to the chetomin family of diketopiperazine dimers. It was first isolated from Chaetomium seminudum (strain 72-S-204-1) and Chaetomium globosum CIB-G3604 . Structurally, it features a disulfide and a trisulfide bridge, distinguishing it from other ETPs that typically contain a single tetrasulfide bridge. This compound exhibits potent antimicrobial activity, particularly against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.78 μg mL⁻¹, outperforming analogues like chaetocochin J . Its unique sulfur bridge configuration is critical for bioactivity, as demonstrated by comparative studies .

Properties

Molecular Formula

C31H30N6O6S5

Molecular Weight

742.9 g/mol

IUPAC Name

(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione

InChI

InChI=1S/C31H30N6O6S5/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-45-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-48-46-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1

InChI Key

DIUIQJFZKRAGBZ-YWZWRZHGSA-N

SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO

Isomeric SMILES

CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SSS8)CO)C)C)CO

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO

Synonyms

chetoseminudin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural and Bioactive Comparison of this compound with Analogues

Compound Source Sulfur Bridges Key Bioactivity (MIC or IC₅₀) Reference
This compound C. seminudum, C. globosum 1 disulfide, 1 trisulfide Anti-B. subtilis: MIC = 0.78 μg mL⁻¹
Chaetocochin J Chaetomium sp. 1 tetrasulfide Anti-B. subtilis: MIC > 0.78 μg mL⁻¹
Chetomin Chaetomium spp. 2 tetrasulfides Broad-spectrum antimicrobial: MIC = 0.12–9.6 μg mL⁻¹
Chetoseminudin B Nectria inventa 1 disulfide Tyrosinase inhibition: IC₅₀ = 31.7 μM
Chetoseminudin C C. seminudum Not specified Immunosuppressive activity

Key Observations:

Sulfur Bridges and Antimicrobial Potency :

  • This compound’s mixed disulfide-trisulfide system confers superior activity against B. subtilis compared to chaetocochin J (tetrasulfide-only) .
  • Chetomin, with dual tetrasulfides, shows broader antimicrobial activity but lower specificity for B. subtilis .

Functional Divergence: Chetoseminudin B lacks antimicrobial activity but inhibits tyrosinase, highlighting structural nuances that redirect bioactivity . Chetoseminudin C’s immunosuppressive properties suggest sulfur bridges may modulate immune pathways .

Mechanistic Insights from Molecular Studies

  • FtsZ Protein Inhibition : Chetomin analogues (e.g., compounds 6, 9, 12) disrupt bacterial cell division by binding to FtsZ, a filamentous temperature-sensitive protein. Molecular docking reveals strong H-bond interactions and low binding energies (−8.5 to −9.2 kcal mol⁻¹) for these compounds . This compound’s mechanism remains unstudied but likely shares this target due to structural overlap.
  • Anticancer Activity: Chaetocochin G, a structurally related ETP, induces apoptosis in MCF-7 cells via caspase-3 activation and Bcl-2/Bax modulation (IC₅₀ = 16.9 μg mL⁻¹) .

Biogenetic Pathways

This compound and its analogues derive from a conserved biosynthetic pathway involving:

Cyclization of tryptophan and alanine into diketopiperazine.

Post-modification with sulfur bridges via nonribosomal peptide synthetases (NRPS) . Variations in sulfur bridge number/position arise from oxidative tailoring during biosynthesis, directly impacting bioactivity .

Q & A

Q. What spectroscopic and chromatographic methods are used to confirm the structural identity of Chetoseminudin A?

this compound’s structure is validated using high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula determination, combined with 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and connectivity. Absolute configurations are resolved via electronic circular dichroism (ECD) spectroscopy, as demonstrated in studies of its analogs . For purity assessment, HPLC-DAD or UPLC-MS is recommended, with retention indices compared to authenticated standards .

Q. What in vitro assays are used to evaluate this compound’s cytotoxic and antimicrobial activities?

Cytotoxicity is typically assessed using cell viability assays (e.g., MTT or SRB) against human cancer cell lines (e.g., HeLa, A549), with IC₅₀ values calculated via nonlinear regression models. Antimicrobial activity is tested using broth microdilution or agar diffusion methods against Gram-positive/negative bacteria and fungi, with MIC/MBC values reported. Positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and statistical validation (e.g., triplicate experiments, ANOVA) are critical .

Q. How is this compound isolated from fungal sources?

Isolation involves fungal fermentation (e.g., Chaetomium sp.) in nutrient-rich media, followed by extraction with solvents like ethyl acetate. Crude extracts are fractionated via silica gel chromatography, with this compound purified using reverse-phase HPLC. TLC and NMR tracking ensure target compound isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies may arise from variations in cell line sensitivity, assay protocols, or compound purity. To address this:

  • Standardize assays using CLSI guidelines for cell culture conditions and endpoint measurements.
  • Validate compound purity via orthogonal methods (e.g., LC-MS, HRMS).
  • Perform comparative studies across multiple cell lines and replicate experiments with independent fungal batches.
  • Apply meta-analysis frameworks (e.g., PICO) to contextualize results within prior literature .

Q. What strategies optimize this compound’s bioactivity through structural modification?

Structure-activity relationship (SAR) studies guide optimization:

  • Functional group modulation : Introduce halogenation or methylation at C-6 to enhance membrane permeability.
  • Scaffold hybridization : Fuse the indole alkaloid core with polyketide moieties to diversify bioactivity.
  • Semi-synthesis : Chemically modify isolated this compound to improve solubility (e.g., glycosylation) or reduce toxicity.
  • In silico docking : Use molecular dynamics simulations to predict interactions with targets like topoisomerase II .

Q. How should experimental designs account for variability in fungal metabolite yields?

  • Strain optimization : Screen multiple Chaetomium strains under varied fermentation conditions (pH, temperature, agitation).
  • Metabolomic profiling : Use LC-HRMS/MS with GNPS molecular networking to correlate yield with biosynthetic gene cluster expression.
  • Statistical DOE : Apply response surface methodology (RSM) to identify critical growth parameters (e.g., carbon/nitrogen ratios) .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermal stability : Perform accelerated stability studies (40°C/75% RH) over 14 days.
  • Plasma stability : Assess half-life in human plasma using protein precipitation followed by LC-MS quantification.
  • Light sensitivity : Conduct ICH Q1B photostability testing .

Methodological Guidelines

  • Data Reproducibility : Document all experimental parameters (e.g., fungal strain accession numbers, chromatography gradients) in supplemental materials .
  • Statistical Rigor : Report effect sizes with 95% confidence intervals, not just p-values, and use tools like PRISMA for systematic reviews of conflicting data .
  • Ethical Compliance : For studies involving human/animal cells, obtain IRB/IACUC approvals and cite relevant guidelines (e.g., NIH ARRIVE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chetoseminudin A
Reactant of Route 2
Chetoseminudin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.